3'-Fluoro-biphenyl-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-biphenyl-4-ylamine is a chemical compound with the molecular formula C12H10FN . It has a molecular weight of 187.21 g/mol .
Molecular Structure Analysis
The molecular structure of 3’-Fluoro-biphenyl-4-ylamine consists of a biphenyl group (two connected phenyl rings) with an amine (-NH2) group attached to one of the carbon atoms and a fluorine atom attached to a carbon atom in the other phenyl ring .Physical And Chemical Properties Analysis
3’-Fluoro-biphenyl-4-ylamine has a density of 1.2±0.1 g/cm3 and a boiling point of 310.5±17.0 °C at 760 mmHg . The exact melting point is not specified in the sources I found .Scientific Research Applications
Synthetic Applications
3'-Fluoro-biphenyl-4-ylamine and its derivatives are utilized in various synthetic protocols. For instance, the novel synthesis of 4-fluoro-2H-pyrazol-3-ylamines involves the reaction of acyl chloride with fluoroacetonitrile followed by ring closure, indicating the compound's versatility in synthesis under different steric and electronic demands (Cocconcelli et al., 2010). In another instance, the compound has been used in the synthesis of a variety of molecules, like imidazo[2,1-b]-1,3,4-thiadiazole derivatives, showcasing its utility in creating structurally complex molecules (Kundapur et al., 2012).
Fluorescent Probes and Sensing
Derivatives of 3'-Fluoro-biphenyl-4-ylamine are used in the development of fluorescent probes. For instance, donor–acceptor-substituted biphenyls have been explored as hydrogen bond- or pH-sensitive fluorescent probes. These probes exhibit analytically valuable features, such as well-separated absorption and emission bands, making them suitable for sensitive pH fluorosensing (Maus & Rurack, 2000). Similarly, fumaronitrile-based fluorogens integrated with biphenyl fluorogen and N,N-dimethyl groups have been developed, exhibiting red-to-near-infrared emission and aggregation-induced emission properties (Shen et al., 2012).
Kinase Inhibitor Studies
3'-Fluoro-biphenyl-4-ylamine and its derivatives have been studied extensively for their inhibitory activity on various kinases. Notably, studies have focused on the molecular orientations and active conformations of these inhibitors in complex with c-Met kinase, providing insights into the molecular features contributing to high inhibitory activity. These studies employ docking and quantitative structure–activity relationship (QSAR) methods, making significant contributions to the field of kinase inhibitor research (Caballero et al., 2011).
Liquid Crystal Research
The compound and its derivatives have been investigated for their potential applications in liquid crystal technology. For example, but-3-enyl-based fluorinated biphenyl liquid crystals have shown promising mesomorphic properties, including a broad nematic mesophase and high clearing points, making them suitable for liquid crystal display mixtures (Jiang et al., 2012).
Safety And Hazards
Safety data indicates that 3’-Fluoro-biphenyl-4-ylamine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised when handling this compound .
properties
IUPAC Name |
4-(3-fluorophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHEBIOTFMLAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382211 |
Source
|
Record name | 3'-Fluoro-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-biphenyl-4-ylamine | |
CAS RN |
5728-66-5 |
Source
|
Record name | 3'-Fluoro-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5728-66-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.